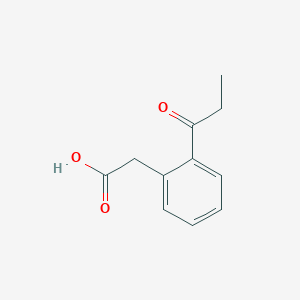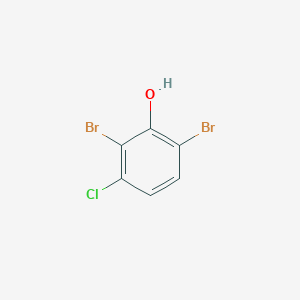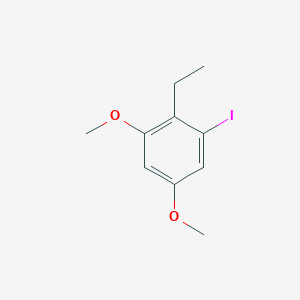
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO It is a chlorinated ketone that features both an ethyl and a fluorine substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and low temperatures to control the reactivity of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Often carried out in aqueous or mixed solvent systems under controlled temperatures to avoid over-oxidation.
Major Products
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or coordinate with metal ions, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2-chloromethyl-6-fluorophenyl)propan-2-one
- 1-Chloro-1-(2,6-difluorophenyl)propan-2-one
- 1-Chloro-1-(2-ethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one is unique due to the presence of both an ethyl and a fluorine substituent on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H12ClFO |
|---|---|
Peso molecular |
214.66 g/mol |
Nombre IUPAC |
1-chloro-1-(2-ethyl-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO/c1-3-8-5-4-6-9(13)10(8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
Clave InChI |
PJOCBPZAKIROPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)F)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)










